

Spectroscopic Characterization of Cyclobutylmethanesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Cyclobutylmethanesulfonyl chloride

Cat. No.: B597706

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Cyclobutylmethanesulfonyl chloride** (CAS No. 1220695-06-6). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous structures and established spectroscopic principles. It is intended to serve as a reference for the synthesis, identification, and characterization of **Cyclobutylmethanesulfonyl chloride** in a research and development setting.

Molecular Structure and Properties

Cyclobutylmethanesulfonyl chloride is a sulfonyl chloride characterized by a cyclobutane ring attached to a methanesulfonyl chloride functional group. This structure imparts specific chemical reactivity and spectroscopic features that are crucial for its identification.

Property	Value
Molecular Formula	C ₅ H ₉ ClO ₂ S
Molecular Weight	168.64 g/mol
CAS Number	1220695-06-6

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Cyclobutylmethanesulfonyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclobutane ring and the methylene bridge. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	Doublet	2H	-CH ₂ -SO ₂ Cl
~ 2.8 - 3.0	Multiplet	1H	-CH- (cyclobutane)
~ 1.8 - 2.2	Multiplet	6H	-CH ₂ - (cyclobutane)

2.1.2. ¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ) (ppm)	Assignment
~ 60 - 65	-CH ₂ -SO ₂ Cl
~ 35 - 40	-CH- (cyclobutane)
~ 20 - 25	-CH ₂ - (cyclobutane)
~ 15 - 20	-CH ₂ - (cyclobutane)

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in **Cyclobutylmethanesulfonyl chloride**. The sulfonyl chloride group has very strong and characteristic absorption bands.[1][2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 3000	Medium	C-H stretch (cyclobutane)
1360 - 1380	Strong	SO ₂ asymmetric stretch
1170 - 1190	Strong	SO ₂ symmetric stretch
550 - 650	Strong	S-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of chlorine will result in a characteristic M+2 isotopic peak.

m/z	Relative Intensity	Assignment
168/170	Moderate	$[M]^+$ (Molecular ion) with $^{35}\text{Cl}/^{37}\text{Cl}$ isotopes
133	Moderate	$[\text{M} - \text{Cl}]^+$
69	Strong	$[\text{C}_5\text{H}_9]^+$ (Cyclobutylmethyl cation)
55	High	$[\text{C}_4\text{H}_7]^+$ (Cyclobutyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **Cyclobutylmethanesulfonyl chloride**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Cyclobutylmethanesulfonyl chloride** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3). The compound is expected to be reactive, so a non-reactive solvent is crucial.[\[1\]](#)
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 10-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse sequence.

- Set the spectral width to approximately 200-220 ppm.
- A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

IR Spectroscopy

- Sample Preparation: As **Cyclobutylmethanesulfonyl chloride** is likely a liquid at room temperature, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample on the salt plates and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

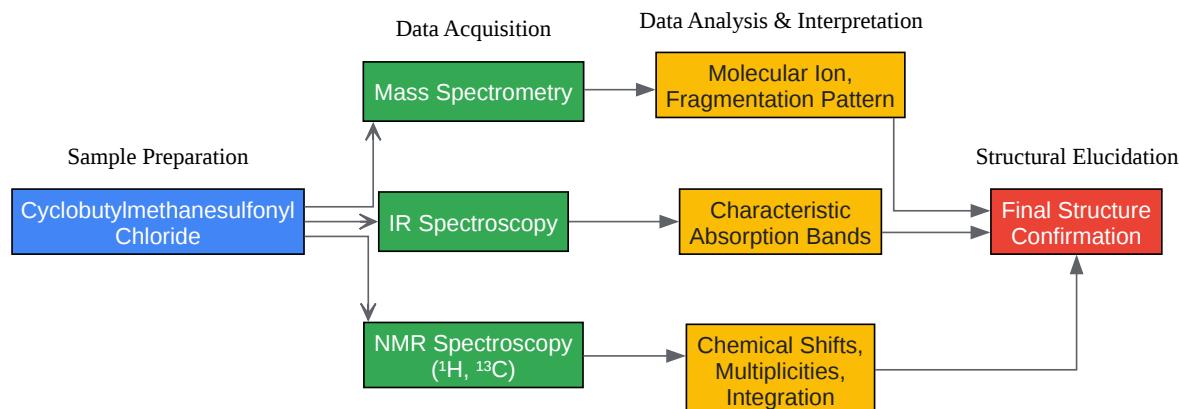
Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct infusion to a mass spectrometer with an EI source can be used.

- Acquisition:
 - For EI, use a standard electron energy of 70 eV.
 - Acquire the mass spectrum over a mass range of m/z 40-300.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (approximately 3:1 ratio for $^{35}\text{Cl}:\text{Cl}^{37}$) should be observed for chlorine-containing fragments.

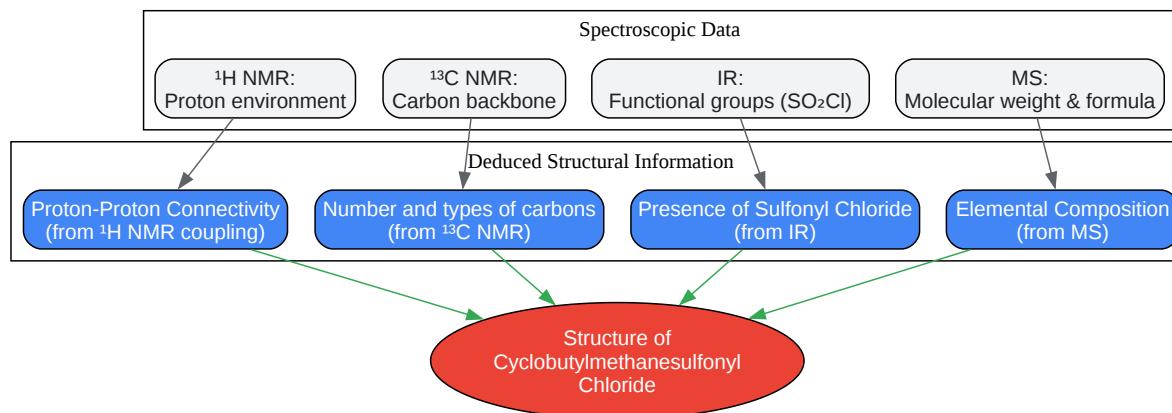
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the spectroscopic data and the structural determination of **Cyclobutylmethanesulfonyl chloride**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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